N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O3/c18-10-5-6-14(21-17(23)15-7-8-20-24-15)12(9-10)16(22)11-3-1-2-4-13(11)19/h1-9H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPNBYDSXKLKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=NO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with oxalyl chloride, followed by cyclization with hydroxylamine to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of catalysts.
Major Products Formed
Scientific Research Applications
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Substituent Variations
The target compound shares its 1,2-oxazole-5-carboxamide backbone with several analogues, but differences in substituents significantly influence physicochemical and pharmacological properties. Key comparisons include:
3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
- Molecular Formula : C₁₉H₁₉ClF₃N₃O₃
- Key Substituents : Trifluoromethyl (-CF₃), methoxy (-OCH₃), and a 2-butyl-5-chloroimidazole group.
- Stability : Unlike the target compound, this derivative is unstable in plasma and urine post-collection, necessitating sample acidification for bioanalytical studies. The imidazole ring may contribute to this instability via hydrolysis pathways .
- Pharmacological Notes: The trifluoromethyl group enhances electronegativity and metabolic resistance, while the imidazole moiety could enable metal coordination in enzymatic targets.
N-[[4-(4-Methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide (SSAA09E2)
- Molecular Formula : C₁₆H₁₉N₅O₂
- Key Substituents : A 4-methylpiperazinyl group attached to a benzyl moiety.
- The piperazinyl group may improve solubility and modulate binding to viral proteases or host receptors, contrasting with the target compound’s chlorinated aromatic system .
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Molecular Formula : C₁₈H₁₃Cl₂N₂O₂
- Key Substituents : Methyl groups on the oxazole and phenyl rings.
- Pharmacological Notes: The dual chloro-phenyl arrangement mirrors the target compound but with altered substitution patterns, which may affect target selectivity .
3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide
- Molecular Formula : C₁₉H₁₇ClN₄O₄S
- Key Substituents : A sulfamoylphenyl-ethyl group.
- This modification could favor renal excretion or binding to sulfonamide-sensitive targets .
Stability and Metabolic Considerations
- Target Compound: No direct stability data are provided, but the absence of labile groups (e.g., imidazole or ester linkages) suggests greater stability than ’s analogue.
- ’s Compound : Requires acidification during bioanalysis due to hydrolysis of the dihydroisoxazole and imidazole groups, highlighting a critical vulnerability absent in the target compound .
Structural Analysis Tools
Crystallographic programs like SHELX and ORTEP-3 (Evidenced in ) are critical for resolving the 3D structures of these compounds. For example, SHELXL’s refinement capabilities could elucidate how chloro-substituents influence molecular conformation and intermolecular interactions, aiding in rational drug design.
Biological Activity
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the presence of a chloro-substituted phenyl group and an oxazole ring. Its molecular formula is C16H12Cl2N2O3, which contributes to its unique pharmacological properties.
The biological activity of this compound is largely attributed to its interaction with various molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes involved in cancer cell proliferation and inflammation, potentially leading to reduced tumor growth and inflammatory responses.
- Cell Cycle Arrest : Studies indicate that this compound may induce cell cycle arrest in the G2/M phase, disrupting normal cell division and promoting apoptosis in cancer cells.
- Protein Interaction : It has been observed that the oxazole moiety can interact with proteins through hydrogen bonding and hydrophobic interactions, which may alter the function of these proteins and contribute to its biological effects.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties:
- In Vitro Studies : In vitro assays showed that the compound effectively inhibits the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. The IC50 values ranged from 5 to 15 µM across different cell lines, indicating potent activity against these malignancies.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 8 |
| HCT116 | 12 |
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential use in treating inflammatory diseases .
Case Studies
- Study on Cancer Cell Lines : A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast cancer cells, where apoptosis was confirmed through annexin V staining assays.
- Inflammation Model : In a murine model of inflammation, administration of the compound led to a marked decrease in edema and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
